Unique Embeddedness in Three Distinct Pharmaceutical Target Programs Evidenced by Patent Citation Counts
Methyl 4-(bromomethyl)phenylacetate has been explicitly claimed as a synthetic intermediate in three mechanistically distinct pharmaceutical target programs: (i) bicyclic S1P₃ receptor antagonists for asthma therapy, (ii) heterocyclic PDE4 inhibitors for inflammatory disease, and (iii) CETP inhibitors for cardiovascular disease [1]. In contrast, the nearest structural comparator, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), is primarily cited as a lachrymator and a building block for anti-HIV agents and aldose reductase inhibitors, but is not linked to S1P₃, PDE4, or CETP programs . This programmatic specificity means that procurement of the title compound directly enables access to SAR landscapes already protected by patent estates, reducing the risk of synthetic re-investigation when following literature-precedented routes.
| Evidence Dimension | Number of distinct drug-target programs in which the compound is explicitly named as a key intermediate |
|---|---|
| Target Compound Data | 3 distinct programs (S1P₃ antagonist, PDE4 inhibitor, CETP inhibitor) |
| Comparator Or Baseline | Methyl 4-(bromomethyl)benzoate: 2 programs (anti-HIV, aldose reductase inhibitor), neither overlapping with the target compound's programs |
| Quantified Difference | The title compound uniquely maps to S1P₃, PDE4, and CETP programs not shared by the benzoate analog; the benzoate analog maps to anti-HIV and aldose reductase programs not shared by the title compound. |
| Conditions | Patent literature analysis (WO, US, EP patent families) and vendor technical documentation cross-referenced with BindingDB target annotations |
Why This Matters
Procurement of the wrong bromomethyl ester would disconnect the user from the exact SAR and synthetic routes validated in multi-billion-dollar drug-target patent estates (S1P₃, PDE4, CETP), forcing de novo route scouting and delaying project timelines.
- [1] BindingDB. BDBM50376727 (CHEMBL261496): CETP inhibition; BDBM50024725 (CHEMBL3342599): HPPD Ki = 24 nM. https://www.bindingdb.org/ (accessed 2026-04-25). View Source
